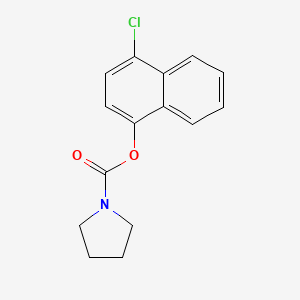
4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate is a chemical compound that features a naphthalene ring substituted with a chlorine atom at the 4-position and a pyrrolidine-1-carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate typically involves the reaction of 4-chloronaphthalene with pyrrolidine-1-carboxylic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid (e.g., aluminum chloride) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloronaphthalene: Lacks the pyrrolidine-1-carboxylate group but shares the naphthalene core with a chlorine substitution.
Naphthalene-1-yl pyrrolidine-1-carboxylate: Similar structure but without the chlorine atom.
Pyrrolidine-1-carboxylate derivatives: Various compounds with different substituents on the naphthalene ring.
Uniqueness
4-Chloronaphthalen-1-yl pyrrolidine-1-carboxylate is unique due to the combination of the chlorine-substituted naphthalene ring and the pyrrolidine-1-carboxylate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
(4-chloronaphthalen-1-yl) pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H14ClNO2/c16-13-7-8-14(12-6-2-1-5-11(12)13)19-15(18)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2 |
InChI Key |
WMIIXBMCOFTOFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=CC=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



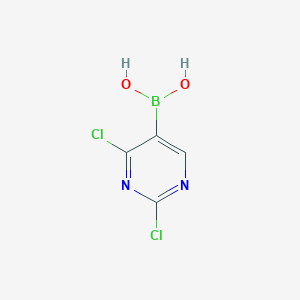
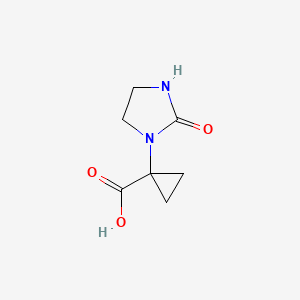

![2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid](/img/structure/B12125212.png)
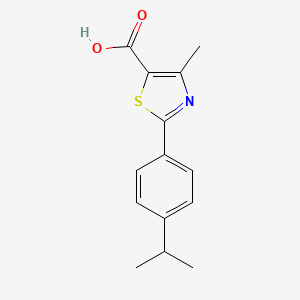
![3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12125226.png)
![3-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B12125230.png)
![2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12125237.png)
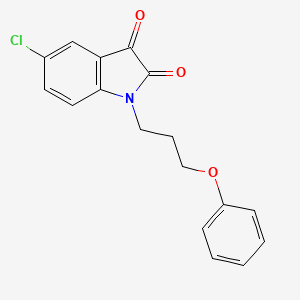
![2-methoxy-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125247.png)
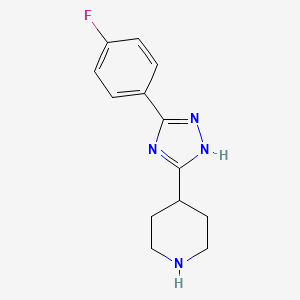
![7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125254.png)

